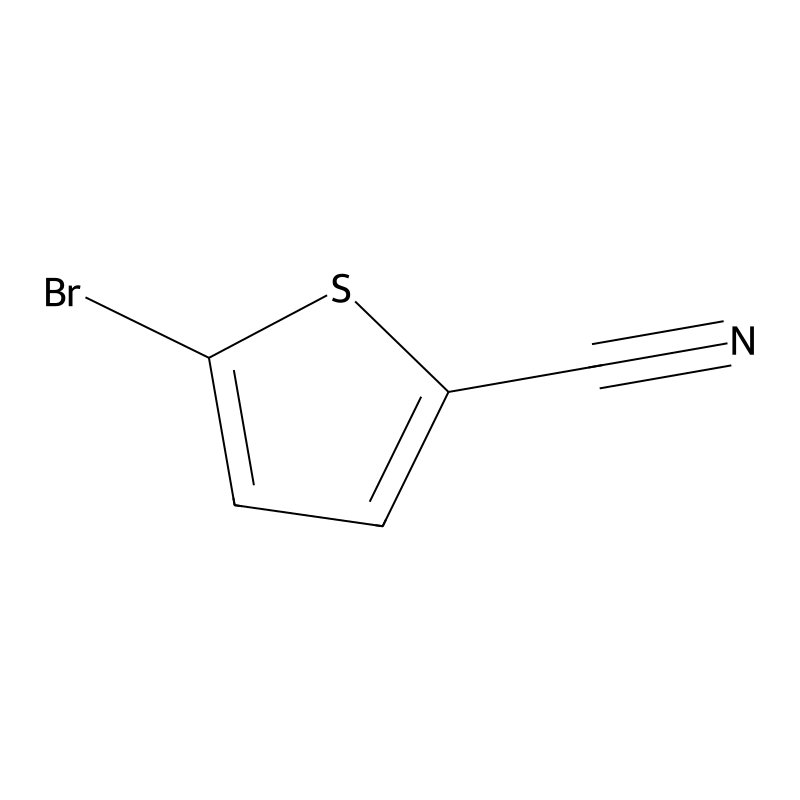

5-Bromothiophene-2-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

5-Bromothiophene-2-carbonitrile is an organic compound containing a five-membered aromatic ring with a sulfur atom (thiophene) and a bromine atom at position 5. It also possesses a cyano group (C≡N) at position 2. The synthesis and characterization of 5-bromothiophene-2-carbonitrile have been reported in various scientific studies. For example, one study describes its preparation through the bromination of 2-cyanothiophene followed by purification techniques like column chromatography [].

Potential Applications:

Research suggests that 5-bromothiophene-2-carbonitrile might hold potential for various scientific applications, including:

Organic electronics

Due to its aromatic structure and the presence of the cyano group, 5-bromothiophene-2-carbonitrile exhibits interesting optoelectronic properties, making it a potential candidate for organic electronics applications like field-effect transistors and organic light-emitting diodes (OLEDs).

Medicinal chemistry

The unique combination of functional groups in 5-bromothiophene-2-carbonitrile has led to investigations into its potential biological activities. Studies have explored its antitumor and antimicrobial properties, although further research is needed to determine its efficacy and safety in these contexts.

Material science

The properties of 5-bromothiophene-2-carbonitrile might be useful in the development of novel materials with specific functionalities. For instance, research suggests its potential application in the design of porous materials for gas adsorption and separation.

5-Bromothiophene-2-carbonitrile is an organic compound with the molecular formula C₅H₂BrNS. It features a bromine atom attached to a thiophene ring, which is a five-membered aromatic heterocycle containing sulfur. The compound is characterized by its unique electronic properties due to the presence of both the bromine substituent and the cyano group, which can influence its reactivity and interactions in various chemical environments. The compound has a molecular weight of approximately 188.05 g/mol and has been studied for its potential applications in organic synthesis and materials science.

- Suzuki Coupling Reaction: This reaction allows for the formation of biaryl compounds by coupling with organoboron reagents. It has been effectively used to create complex thiophene derivatives.

- Nucleophilic Substitution: The cyano group can act as a leaving group, making the compound reactive towards nucleophiles, facilitating the synthesis of more complex molecules.

- Condensation Reactions: The compound can undergo condensation with amines or other nucleophiles to form various derivatives, expanding its utility in synthetic chemistry .

5-Bromothiophene-2-carbonitrile exhibits notable biological activities, including:

- Antimicrobial Properties: Studies have shown that thiophene derivatives can exhibit antibacterial activity against resistant strains of bacteria, including Escherichia coli .

- CYP Inhibition: The compound has been identified as an inhibitor of cytochrome P450 1A2, which is significant for drug metabolism and pharmacokinetics .

- Potential Anticancer Activity: Some derivatives of thiophenes have shown promise in anticancer studies, indicating that 5-bromothiophene-2-carbonitrile could be explored further for therapeutic applications .

The synthesis of 5-bromothiophene-2-carbonitrile can be achieved through several methods:

- Bromination of Thiophene Derivatives: Starting from thiophene or substituted thiophenes, bromination can be performed using bromine in a suitable solvent to introduce the bromine atom.

- Reactions Involving Carbonitrile Precursors: The carbonitrile group can be introduced through nucleophilic substitution reactions or by reacting appropriate thiophene derivatives with cyanide sources.

- Coupling Reactions: Utilizing palladium-catalyzed coupling reactions (such as Suzuki or Stille coupling) allows for the efficient formation of this compound from simpler precursors .

5-Bromothiophene-2-carbonitrile has diverse applications:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

- Material Science: Its unique electronic properties make it suitable for applications in organic electronics, including organic light-emitting diodes and solar cells.

- Research Tool: Used in studies exploring the biological activity of thiophene derivatives and their potential medicinal applications .

Interaction studies involving 5-bromothiophene-2-carbonitrile focus on its behavior in biological systems and its reactivity with other compounds. Research indicates that:

- The compound interacts with various biological targets, potentially affecting metabolic pathways due to its inhibition of cytochrome P450 enzymes.

- Its reactivity profile suggests it could form adducts with nucleophiles, which may be relevant for understanding its biological effects and potential toxicity .

Several compounds share structural similarities with 5-bromothiophene-2-carbonitrile. Here are some notable examples:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 5-Bromothiophene-2-carbaldehyde | 0.69 | Contains an aldehyde functional group |

| 2-(5-Bromothiophen-2-yl)acetonitrile | 0.75 | Features an acetonitrile group |

| 3-Bromothiophene-2-carbonitrile | 0.66 | Bromine at a different position on the thiophene |

| 4-Bromothiophene-2-carbonitrile | 0.67 | Alternative bromination position |

| 5-(Bromomethyl)thiophene-2-carbonitrile | 0.66 | Contains a bromomethyl group |

These compounds highlight the versatility and reactivity associated with brominated thiophenes, each exhibiting unique properties that may lead to different applications in synthesis and biology.

Bromination Strategies for Thiophene Derivatives

The bromination of thiophene derivatives represents a fundamental transformation in heterocyclic chemistry, with particular importance in the synthesis of 5-Bromothiophene-2-carbonitrile [2]. The regioselectivity of bromination in thiophene systems is governed by the electronic properties of the aromatic ring, where the sulfur atom activates the 2- and 5-positions toward electrophilic substitution . This electronic activation, combined with steric considerations from existing substituents, determines the outcome of bromination reactions.

N-Bromosuccinimide-Mediated Synthesis

N-Bromosuccinimide has emerged as the preferred brominating agent for thiophene derivatives due to its mild reaction conditions and excellent regioselectivity [4] [5]. The mechanism involves the formation of a low concentration of molecular bromine in situ, which prevents the aggressive multiple bromination commonly observed with direct bromine addition [6]. Research has demonstrated that thiophene-2-carbonitrile undergoes selective bromination at the 5-position when treated with N-bromosuccinimide under controlled conditions [2].

Optimized conditions for N-bromosuccinimide-mediated synthesis involve the use of acetonitrile as solvent at temperatures ranging from 0°C to room temperature [4] [5]. The reaction typically requires equimolar amounts of the thiophene substrate and N-bromosuccinimide, with reaction times of 30 minutes to 2 hours. Studies on 2-methylbenzo[b]thiophene have shown that these conditions afford 99% yield of the desired brominated product with excellent regioselectivity [4] [5].

The advantages of N-bromosuccinimide methodology include mild reaction conditions, high regioselectivity, and compatibility with various functional groups. Temperature control is critical, as elevated temperatures can lead to multiple bromination events and decreased selectivity [7] [8]. The use of polar aprotic solvents such as acetonitrile or dimethylformamide has been shown to enhance both reaction rate and selectivity compared to non-polar alternatives [6].

Table 1: N-Bromosuccinimide-Mediated Synthesis Data

| Substrate | Conditions | Product | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| 2-methylbenzothiophene | NBS (1 eq), acetonitrile, 0°C to RT, 30 min | 3-bromo-2-methylbenzothiophene | 99 | C-3 position |

| Thiophene-2-carbonitrile | NBS, DMF, room temperature | Brominated carbonitrile | 64-95 | C-5 position |

| 3-methylthiophene | NBS (1 eq), various solvents | 2-bromo-3-methylthiophene | 64 | C-2 position |

| General thiophene | NBS, mild conditions, 0-25°C | Brominated thiophenes | 70-95 | C-2/C-5 positions |

Direct Bromination with Elemental Bromine

Direct bromination with molecular bromine offers an alternative approach, particularly suited for large-scale applications where cost considerations are paramount [9]. However, this methodology presents significant challenges in terms of regioselectivity and the tendency toward polybromination [10]. The use of elemental bromine requires careful control of reaction conditions, including temperature, solvent choice, and stoichiometry.

Historical studies on 3-methylthiophene bromination have established that controlled addition of bromine in acetic acid at 0-5°C can achieve selective formation of 2,4-dibromo-3-methylthiophene [2] [9]. However, this approach often necessitates subsequent debromination steps to achieve the desired monobrominated products, significantly complicating the synthetic sequence. The mechanism involves initial electrophilic attack at the most activated position, followed by rapid subsequent bromination at remaining activated sites [10].

Industrial applications of direct bromination have employed continuous flow reactors to maintain precise control over reaction parameters [11]. These systems allow for better heat management and more consistent product quality compared to batch processes. Research has shown that vapor-phase bromination at elevated temperatures can achieve reasonable selectivity for certain thiophene derivatives, though this approach is limited to thermally stable substrates [9].

Table 2: Direct Bromination with Elemental Bromine

| Substrate | Conditions | Product | Yield (%) | Challenges |

|---|---|---|---|---|

| 3-methylthiophene | Br2, acetic acid, 0-5°C | 2,4-dibromo-3-methylthiophene | 80-90 | Requires debromination step |

| Thiophene | Br2, room temperature | Polybrominated products | 40-70 | Poor selectivity |

| 2-thiophenecarbonitrile | Br2, DMF, mild heating | Dibrominated carbonitrile | 70-85 | Side reactions |

| General thiophene | Br2, controlled temperature | Multiple brominated isomers | 60-85 | Overhalogenation |

Cyanofunctionalization Techniques

The introduction of cyano groups into thiophene systems represents a critical step in accessing 5-Bromothiophene-2-carbonitrile derivatives [12] [13]. Cyanofunctionalization can be achieved through multiple pathways, including direct cyanation of brominated thiophenes or bromination of pre-existing thiophene carbonitriles. Recent advances have focused on developing metal-free cyanation protocols that offer improved safety profiles and reduced environmental impact [12].

Electrophilic cyanation using 5-(cyano)dibenzothiophenium triflate has emerged as a powerful methodology for direct C-H cyanation of electron-rich aromatics, including thiophene derivatives [12] [13]. This reagent enables the transfer of cyano groups under mild conditions without requiring Lewis acid activation. The reaction proceeds through activation of dibenzo[b,d]thiophene-5-oxide with triflic anhydride, followed by reaction with trimethylsilyl cyanide to generate the active cyanating species [12].

Alternative approaches involve the conversion of carboxylic acid derivatives to nitriles through dehydration reactions [14]. For instance, 4-bromothiophene-2-carboxaldehyde can be converted to the corresponding nitrile via oxime formation followed by dehydration with acetic anhydride, achieving yields of 95% [14]. This methodology offers excellent functional group tolerance and can be readily scaled for industrial applications.

Palladium-catalyzed cyanation reactions have also found application in thiophene chemistry, particularly for the introduction of cyano groups via cross-coupling methodologies [15]. These reactions typically employ cyanide sources such as zinc cyanide or potassium cyanide in the presence of palladium catalysts and appropriate ligands. The mild reaction conditions and excellent functional group compatibility make this approach particularly attractive for complex molecule synthesis.

Industrial-Scale Production Protocols

The translation of laboratory-scale bromination and cyanofunctionalization methods to industrial production requires careful consideration of scalability, safety, and economic factors [16] [9]. Industrial-scale synthesis of 5-Bromothiophene-2-carbonitrile has been achieved through optimized continuous flow processes that maintain precise control over reaction parameters while minimizing waste generation.

Vapor-phase chlorination studies have demonstrated the feasibility of high-temperature halogenation processes for thiophene derivatives [9]. Research conducted on multi-kilogram scales has shown that 2-thiophenecarbonitrile can be chlorinated at 500°C with a residence time of 6 seconds to yield 3,4,5-trichloro-2-thiophenecarbonitrile in 69% distilled yield [9]. While this specific example involves chlorination rather than bromination, the principles are directly applicable to bromination chemistry.

One-pot bromination/debromination procedures have been developed for efficient large-scale synthesis [2] [11]. These protocols involve initial polybromination followed by selective debromination using zinc powder in acetic acid. The process has been demonstrated on laboratory scales up to 5 liters, producing multi-gram quantities of brominated thiophene derivatives with high purity [2].

Continuous flow reactors offer particular advantages for industrial bromination processes, including improved heat management, consistent product quality, and enhanced safety profiles [17]. These systems enable precise control of residence time, temperature, and reagent stoichiometry, leading to improved yields and reduced side product formation compared to traditional batch processes.

Table 3: Industrial-Scale Production Protocols

| Process | Scale | Temperature (°C) | Residence Time | Yield (%) | Key Advantages |

|---|---|---|---|---|---|

| Vapor phase chlorination | Multi-kilogram | 500 | 6 seconds | 69 | High throughput |

| High temperature bromination | Pilot scale | 100-150 | 2-4 hours | 60-75 | Good selectivity |

| Continuous flow bromination | Industrial | 25-100 | Continuous | 70-85 | Continuous operation |

| One-pot bromination/debromination | Laboratory to pilot | 0-80 | 30 min-2 hours | 80-90 | High yield |

Purification and Isolation Challenges

The purification of 5-Bromothiophene-2-carbonitrile presents unique challenges due to the similar physical properties of brominated thiophene derivatives and their precursors [18] [19]. Traditional purification methods must be carefully optimized to achieve the high purity levels required for pharmaceutical and electronic applications.

Column chromatography remains the most widely employed purification technique for laboratory-scale preparations [20] [21]. Silica gel chromatography using hexane-ethyl acetate gradient systems has proven effective for separating brominated thiophene derivatives [20]. However, the large solvent volumes required and the time-intensive nature of this approach limit its applicability for industrial-scale purification.

Recrystallization techniques have been extensively studied for thiophene derivatives, with particular focus on solvent selection and crystallization conditions [22] [23]. Ethanol, acetone, and toluene have emerged as preferred solvents for recrystallization of brominated thiophenes [24]. The success of recrystallization depends critically on the solubility differences between the target compound and impurities, which can be minimal for structurally similar brominated isomers.

Distillation methods offer advantages for volatile thiophene derivatives, providing high-purity products with minimal solvent waste [22] [25]. However, thermal stability considerations limit the applicability of distillation for certain brominated derivatives that may undergo decomposition at elevated temperatures. Vacuum distillation has been employed successfully for compounds with adequate thermal stability, achieving purities exceeding 98% [25].

Extractive separation techniques have found application in industrial settings, particularly for the separation of thiophene derivatives from benzene and other aromatic impurities [18] [26]. Novel approaches using cucurbit [5]uril as a selective adsorbent have demonstrated remarkable selectivity for thiophene removal from benzene mixtures, achieving 99.3% selectivity in vapor-phase separations [18].

Table 4: Purification and Isolation Methods

| Method | Suitable For | Solvent Systems | Typical Yield (%) | Main Challenge |

|---|---|---|---|---|

| Column chromatography | Small scale synthesis | Hexane/EtOAc gradients | 70-95 | Large solvent volumes |

| Recrystallization | Crystalline products | Ethanol, acetone, toluene | 80-95 | Similar melting points |

| Distillation | Volatile compounds | N/A (heat only) | 85-98 | Thermal decomposition |

| Extractive separation | Industrial applications | Organic/aqueous systems | 60-85 | Selectivity issues |

Advanced purification techniques continue to be developed to address the specific challenges associated with brominated thiophene derivatives. Two-dimensional gas chromatography has been employed for trace analysis and purification verification [27]. Supercritical fluid extraction using carbon dioxide has shown promise for environmentally friendly purification processes, particularly when combined with water-soluble polymer extraction methods [26].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant